molecular formula C20H22N2O4S2 B2442291 N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941987-02-6

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2442291
CAS No.: 941987-02-6
M. Wt: 418.53
InChI Key: OILMUWTYQKFBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-3-26-16-6-4-7-17-19(16)22-20(27-17)21-18(23)8-5-13-28(24,25)15-11-9-14(2)10-12-15/h4,6-7,9-12H,3,5,8,13H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILMUWTYQKFBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the reaction of 4-ethoxybenzo[d]thiazole with 4-tosylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of thiazole derivatives, including N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide. The compound's structure allows it to function effectively against both Gram-negative and Gram-positive bacteria.

Case Studies

A study synthesized various thiazole derivatives and tested them in combination with cell-penetrating peptides. The results indicated that certain modifications to the thiazole structure enhanced antibacterial efficacy, suggesting a promising avenue for developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Compounds with similar thiazole moieties have shown significant activity against various cancer cell lines.

Case Studies

Research has demonstrated that derivatives of benzothiazole exhibit potent anti-tumor activity against breast cancer cell lines (e.g., MCF-7) and colon cancer models. For instance, thiazole-based compounds have been shown to have IC50 values in the nanomolar range, indicating strong potency against these cancer types .

Potential Therapeutic Roles

The versatility of this compound extends beyond antibacterial and anticancer applications. Its structural characteristics suggest potential roles in other therapeutic areas, including:

  • Antifungal Activity : Some derivatives have been reported to possess antifungal properties, making them candidates for treating fungal infections .
  • Radiopharmaceutical Development : Research is ongoing into using benzothiazole derivatives as radiopharmaceuticals for imaging and targeted therapy in oncology, particularly for breast cancer and Alzheimer’s disease .

Data Table: Summary of Applications

Application TypeMechanism of ActionNotable Findings
AntibacterialInhibition of DHPSEffective against Gram-positive/negative bacteria
AnticancerInduction of apoptosisPotent against MCF-7 breast cancer cells
AntifungalDisruption of fungal cell integrityPotential candidates for antifungal therapies
RadiopharmaceuticalsTargeting specific cancer typesDevelopment for imaging and targeted therapy

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, it can interact with bacterial cell membranes, leading to increased permeability and cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-4-tosylbutanamide
  • N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide
  • N-(4-chlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide

Uniqueness

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide is unique due to the presence of the ethoxy group, which can enhance its lipophilicity and improve its ability to penetrate cell membranes. This structural feature may contribute to its higher potency and efficacy compared to similar compounds .

Biological Activity

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic compound belonging to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities. This compound has been investigated for its potential antibacterial, antifungal, and anticancer properties, making it a subject of interest in medicinal chemistry.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves the compound's interaction with bacterial cell membranes, leading to inhibition of growth. It has been shown to be effective in combination with cell-penetrating peptides, enhancing its efficacy against resistant bacterial strains .

Antifungal Properties

In addition to its antibacterial effects, the compound has also been explored for antifungal activity. Preliminary studies suggest that it may inhibit the growth of various fungal pathogens, although specific data on its antifungal efficacy remains limited.

Anticancer Potential

The anticancer potential of this compound is attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its structural features may enhance its lipophilicity, allowing better penetration into cancer cells and increasing its therapeutic effectiveness .

The biological activity of this compound can be summarized as follows:

  • Target Interaction : The compound interacts with bacterial cell membranes and potentially with specific cellular targets involved in proliferation and survival.
  • Inhibition Pathways : It inhibits key enzymes necessary for bacterial growth and cancer cell proliferation, leading to reduced viability of these cells.
  • Pharmacokinetics : Favorable bioavailability is suggested due to its chemical structure, which may allow efficient absorption and distribution within biological systems.

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound, a comparison with similar benzothiazole derivatives is beneficial.

Compound NameAntibacterial ActivityAntifungal ActivityAnticancer Activity
N-(benzo[d]thiazol-2-yl)-4-tosylbutanamideModerateLowModerate
N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamideHighModerateHigh
N-(4-chlorobenzo[d]thiazol-2-yl)-4-tosylbutanamideLowLowModerate
This compound High Moderate High

This table highlights that this compound demonstrates superior antibacterial and anticancer activities compared to some related compounds, likely due to the presence of the ethoxy group which enhances its pharmacological profile.

Case Studies and Research Findings

Several studies have documented the biological activity of benzothiazole derivatives, including this compound:

  • Antibacterial Efficacy : In vitro studies have shown that this compound can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anticancer Mechanisms : Research has indicated that this compound may induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), suggesting potential for therapeutic applications in oncology .
  • Synergistic Effects : When used in conjunction with other agents or cell-permeable peptides, this compound has demonstrated enhanced antibacterial activity, indicating a promising avenue for developing hybrid antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide, and how are critical intermediates validated?

  • Methodology : Multi-step synthesis typically involves coupling the thiazole core (e.g., 4-ethoxybenzo[d]thiazol-2-amine) with activated tosylbutanamide derivatives. Key steps include amide bond formation under carbodiimide coupling (e.g., EDC/HOBt) or Schotten-Baumann conditions. Intermediate purity is confirmed via TLC and NMR spectroscopy, with final product characterization using HRMS and elemental analysis .
  • Experimental Design : Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) are optimized iteratively. For example, dichloromethane or DMF may be used to balance solubility and reactivity, while triethylamine is often employed as a base to neutralize HCl byproducts .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H/13C NMR resolves ethoxy, tosyl, and thiazole proton environments. For example, the ethoxy group’s methylene protons appear as a quartet (~δ 4.1 ppm), while aromatic protons in the benzothiazole ring resonate between δ 7.2–8.3 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm.
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) and stability under varying pH .

Q. How is the compound’s solubility profile determined, and what formulation strategies mitigate poor aqueous solubility?

  • Methodology : Solubility is quantified in solvents (e.g., DMSO, ethanol, PBS) using UV-Vis spectroscopy at λmax (~280 nm for aromatic systems). For in vitro assays, co-solvents like cyclodextrins or surfactants (e.g., Tween-80) are used to enhance bioavailability .

Advanced Research Questions

Q. How can reaction yields be improved during the coupling of the tosylbutanamide moiety to the thiazole core?

  • Methodology :

  • Catalyst Screening : Test Pd-catalyzed cross-coupling or microwave-assisted synthesis to reduce reaction time and side products.
  • Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps, followed by acidic cleavage .
  • Data Analysis : Comparative yield tables (e.g., 65% yield with EDC/HOBt vs. 45% with DCC) guide optimization .

Q. What mechanistic insights explain contradictory reports on the compound’s antimicrobial efficacy across Gram-positive and Gram-negative strains?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare analogs with modified ethoxy or tosyl groups. For example, replacing the ethoxy group with a methoxy group reduces lipophilicity, impairing bacterial membrane penetration .
  • Membrane Permeability Assays : Use fluorescent probes (e.g., Nile Red) to quantify compound accumulation in bacterial cells. Confocal microscopy can localize interactions with intracellular targets .

Q. How can molecular docking simulations predict the compound’s interaction with biological targets like cyclooxygenase-2 (COX-2) or bacterial topoisomerases?

  • Methodology :

  • Target Preparation : Retrieve COX-2/topoisomerase IV crystal structures (PDB: 5KIR/3TTZ). Protonate and minimize structures using software like AutoDockTools.
  • Docking Parameters : Grid boxes centered on active sites (e.g., COX-2’s arachidonic acid binding pocket) with Lamarckian genetic algorithms. Binding affinities (ΔG) <−7 kcal/mol suggest strong interactions .
  • Validation : Compare docking poses with known inhibitors (e.g., celecoxib for COX-2) to assess predictive accuracy .

Q. What strategies resolve discrepancies between in vitro cytotoxicity (e.g., IC50) and in vivo toxicity profiles?

  • Methodology :

  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Phase I oxidation (e.g., ethoxy → hydroxyl) may increase toxicity .
  • Pharmacokinetic Modeling : Use allometric scaling from rodent data to predict human clearance rates. Adjust dosing regimens to balance efficacy and safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.